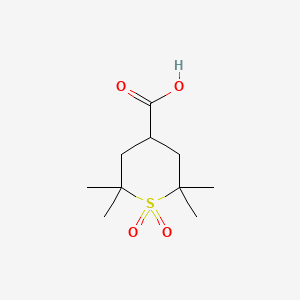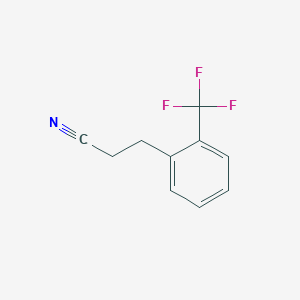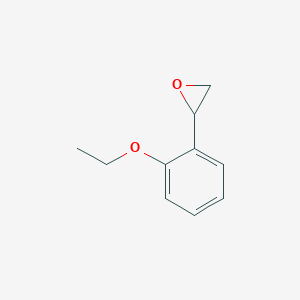
(R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with indole or its derivatives.
Functionalization: Introduction of the amino and hydroxyl groups can be achieved through various functionalization reactions. For example, the amino group can be introduced via reductive amination, while the hydroxyl group can be introduced through oxidation reactions.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using chiral catalysts to ensure the desired enantiomer is produced.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.
High-Pressure Liquid Chromatography (HPLC): For the separation and purification of the desired enantiomer.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form various amines.
Substitution: Both the amino and hydroxyl groups can undergo substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various indole derivatives, which can be further utilized in pharmaceutical and chemical research.
科学研究应用
Chemistry
In chemistry, ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its indole structure is similar to that of tryptophan, making it a useful tool in protein studies.
Medicine
In medicine, ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is explored for its potential therapeutic applications, including as an antidepressant, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is unique due to its chiral center and the presence of both amino and hydroxyl groups. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(1H-indol-4-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)7-2-1-3-10-8(7)4-5-12-10/h1-5,9,12-13H,6,11H2/t9-/m0/s1 |
InChI 键 |
SKLQWNKIVMUKHY-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=C2C=CNC2=C1)[C@H](CO)N |
规范 SMILES |
C1=CC(=C2C=CNC2=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)




![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)
